![molecular formula C27H25N3O B2358543 1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-53-9](/img/structure/B2358543.png)
1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as DMEMQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the pyrazolo[4,3-c]quinoline derivatives, has shown potent cytotoxic activities against various cancer cell lines. This indicates the compound's potential in cancer research, particularly in the development of new chemotherapeutic agents (Deady et al., 2003).
Supramolecular Aggregation
Studies on dihydrobenzopyrazoloquinolines, which are structurally related to pyrazoloquinolines, have explored the effect of substitution on the dimensionality of supramolecular aggregation. These findings contribute to the understanding of molecular interactions and could inform the design of molecular materials with specific properties (Portilla et al., 2005).
Photophysics and Molecular Logic Switches
Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been studied for their photophysical properties and potential as molecular logic switches. The research highlights the compound's solvatochromism, acidochromism, and solid-state fluorescence, which are relevant for developing new photonic and electronic devices (Uchacz et al., 2016).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c1-5-19-10-12-25-23(14-19)27-24(16-28-25)26(20-7-6-8-22(15-20)31-4)29-30(27)21-11-9-17(2)18(3)13-21/h6-16H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXUDIMKEPZEGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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